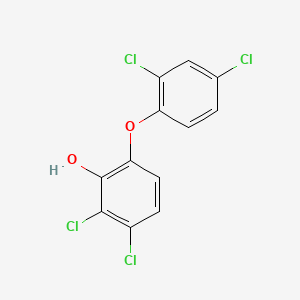

Phenol, 2,3-dichloro-6-(2,4-dichlorophenoxy)-

Overview

Description

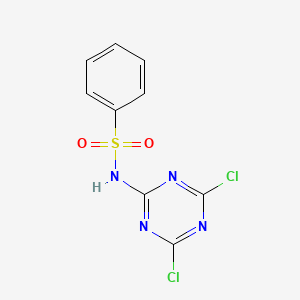

Phenol, 2,3-dichloro-6-(2,4-dichlorophenoxy)- is a derivative of phenol that contains two chlorine atoms . It has a molecular weight of 163.001 . It is also known as 2,3-Dichlorophenol .

Synthesis Analysis

Dichlorophenols are used as intermediates in the manufacture of more complex chemical compounds, including the common herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) . 2,3-Dichlorophenol is obtained from 1,2,3-trichlorobenzene by sulfonation to salt and high pressure hydrolysis to 3,4-dichloro-2-hydroxybenzenesulfonic acid, then hydrolyzed by sulfuric acid to remove the sulfonic acid group .Molecular Structure Analysis

The molecular structure of Phenol, 2,3-dichloro-6-(2,4-dichlorophenoxy)- can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Dichlorophenols are derivatives of phenol containing two chlorine atoms . They are used as intermediates in the manufacture of more complex chemical compounds .Physical And Chemical Properties Analysis

Phenol, 2,3-dichloro-6-(2,4-dichlorophenoxy)- has a molecular weight of 163.001 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Synthesis and Intermediates

Phenol, 2,3-dichloro-6-(2,4-dichlorophenoxy)-, also referred to as a type of chlorophenol, has been investigated for its role as a pharmaceutical intermediate. For instance, the synthesis of 4-(2,4-Dichlorophenoxy) phenol, a related compound, from 2,4-dichlorophenol showcases its potential in creating pharmaceutical intermediates through processes like etherization, reduction, diazotization, and hydrolysis, achieving a total yield of 57.6% (Quan, 2005).

Environmental Concerns and Byproducts

Research on riboflavin photosensitized oxidation of 2,4-dichlorophenol highlights concerns about the formation of chlorinated dioxins, a class of compounds with significant environmental and health implications. Studies indicated the formation of dimeric products through phenoxy radicals that could potentially lead to chlorinated dibenzo-p-dioxins, although these were not detected under the studied conditions (Plimmer & Klingebiel, 1971).

Chemical Analysis and Detection

The determination of priority phenolic compounds in water and industrial effluents emphasizes the importance of monitoring chlorophenols, including 2,4-dichlorophenol, due to their environmental persistence and potential toxicity. Various polymeric liquid-solid extraction cartridges have been used for their detection in an automated manner, showcasing advancements in analytical methodologies (Castillo, Puig, & Barceló, 1997).

Adsorption and Removal Techniques

Studies focusing on the adsorption mechanism and dynamics of graphene oxide for the removal of chlorophenol-based environmental hormones elucidate the potential of advanced materials in mitigating pollution. These studies reveal the adsorption capacity can be enhanced by functional groups on graphene oxide, providing insight into the removal of hazardous compounds from the environment (Wei et al., 2019).

Electropolymerization for Wastewater Treatment

Research on the electropolymerization of chlorinated phenols on Pt electrodes in alkaline solutions presents a novel approach for treating wastewater. This process results in the formation of oligomers through the electrooxidation-electropolymerization of phenolic compounds, offering a path towards the degradation of these pollutants in an environmentally friendly manner (Ezerskis & Jusys, 2002).

properties

IUPAC Name |

2,3-dichloro-6-(2,4-dichlorophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O2/c13-6-1-3-9(8(15)5-6)18-10-4-2-7(14)11(16)12(10)17/h1-5,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWHBKVTXLCASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213121 | |

| Record name | Phenol, 2,3-dichloro-6-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63709-57-9 | |

| Record name | 2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63709-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,3-dichloro-6-(2,4-dichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063709579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,3-dichloro-6-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B1615686.png)

![2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B1615688.png)